molecular formula C18H13F3N2O4S B3450027 N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide

Numéro de catalogue B3450027
Poids moléculaire: 410.4 g/mol
Clé InChI: VCROAEGRVATHLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has shown potential for the treatment of various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide selectively inhibits the BTK pathway, which plays a crucial role in B-cell development and activation. BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor (BCR) signaling. This compound binds to the ATP-binding site of BTK and prevents its activation, thereby blocking downstream signaling pathways that promote B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in B-cell malignancies by inhibiting BCR signaling. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the number of circulating B cells and inhibit their activation.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in B-cell malignancies, and its potential for the treatment of autoimmune diseases. However, this compound has some limitations, such as its poor solubility in water and its potential for off-target effects.

Orientations Futures

There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax or lenalidomide, for the treatment of B-cell malignancies. Another direction is the investigation of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the optimization of the synthesis method and the development of more potent and selective BTK inhibitors are also potential future directions for this compound research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the BTK pathway and has shown potential for the treatment of various B-cell malignancies and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its use in the clinic.

Applications De Recherche Scientifique

N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

N-(4-sulfamoylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c19-18(20,21)12-3-1-2-11(10-12)15-8-9-16(27-15)17(24)23-13-4-6-14(7-5-13)28(22,25)26/h1-10H,(H,23,24)(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROAEGRVATHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.